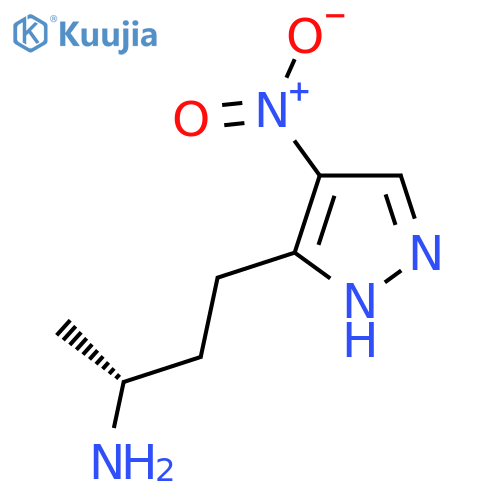Cas no 2227902-69-2 ((2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine)

2227902-69-2 structure
商品名:(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine
- 2227902-69-2
- EN300-1792745
-
- インチ: 1S/C7H12N4O2/c1-5(8)2-3-6-7(11(12)13)4-9-10-6/h4-5H,2-3,8H2,1H3,(H,9,10)/t5-/m1/s1
- InChIKey: NCQCFUMEDFEVNA-RXMQYKEDSA-N
- ほほえんだ: [O-][N+](C1C=NNC=1CC[C@@H](C)N)=O
計算された属性
- せいみつぶんしりょう: 184.09602564g/mol
- どういたいしつりょう: 184.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792745-5.0g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 5g |
$6140.0 | 2023-05-26 | ||
| Enamine | EN300-1792745-0.5g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.5g |
$2033.0 | 2023-09-19 | ||
| Enamine | EN300-1792745-1.0g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 1g |
$2118.0 | 2023-05-26 | ||
| Enamine | EN300-1792745-2.5g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 2.5g |
$4150.0 | 2023-09-19 | ||
| Enamine | EN300-1792745-0.25g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.25g |
$1948.0 | 2023-09-19 | ||
| Enamine | EN300-1792745-10.0g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 10g |
$9105.0 | 2023-05-26 | ||
| Enamine | EN300-1792745-1g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 1g |
$2118.0 | 2023-09-19 | ||
| Enamine | EN300-1792745-5g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 5g |
$6140.0 | 2023-09-19 | ||
| Enamine | EN300-1792745-0.1g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.1g |
$1863.0 | 2023-09-19 | ||
| Enamine | EN300-1792745-0.05g |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine |
2227902-69-2 | 0.05g |
$1779.0 | 2023-09-19 |
(2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine 関連文献
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
2227902-69-2 ((2R)-4-(4-nitro-1H-pyrazol-3-yl)butan-2-amine) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
推奨される供給者
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬